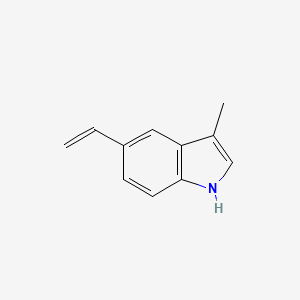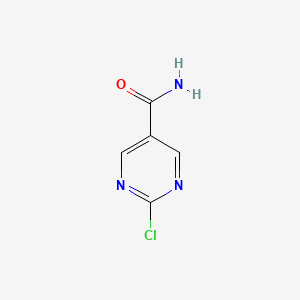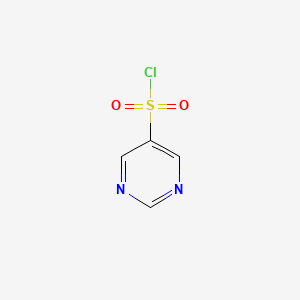
Pyrimidine-5-sulfonyl chloride
Übersicht
Beschreibung
Pyrimidine-5-sulfonyl chloride is a chemical compound with the empirical formula C4H2Cl2N2O2S . It is a solid substance and is used as a building block in heterocyclic chemistry .
Synthesis Analysis
The synthesis of pyrimidines has been widely studied. For instance, one method involves the reaction of enaminonitrile with CS in the presence of sodium methoxide . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Clc1ncc (cn1)S (Cl) (=O)=O . The molecular weight of this compound is 213.04 .Chemical Reactions Analysis
Pyrimidines are known for their diverse chemical reactivity. They can undergo various types of reactions, including cycloadditions and multicomponent reactions . The specific reactions that this compound can undergo are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Stability
- Pyrimidine-5-sulfonyl chloride and similar compounds, such as pyrimidine-2-sulfonyl chloride, are important in the synthesis of heterocyclic compounds. However, these compounds are generally unstable at room temperature. For example, pyrimidine-2-sulfonyl chloride rapidly decomposes to 2-chloropyrimidine (Bahrami, Khodaei, & Soheilizad, 2010).
Reactivity in Medicinal Chemistry
- This compound is used in the synthesis of sulfonyl fluorides and sulfonamides, which are important in medicinal chemistry. Its reactivity has been harnessed in a parallel medicinal chemistry protocol for the efficient synthesis of these compounds (Tucker, Chenard, & Young, 2015).
Biological Activity
- Pyrimidine derivatives, synthesized using this compound, have shown a wide range of biological activities. These include antioxidant, anticancer, antibacterial, and anti-inflammatory activities. The structure of these derivatives often influences their biological efficacy (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Synthesis of Antitumor Compounds
- The compound is also used in the synthesis of antitumor agents, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which has shown significant activity against specific types of tumors (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Novel Synthetic Applications
- It's utilized in the synthesis of novel heterocyclic compounds, such as bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, showcasing the versatility of this compound in creating diverse chemical structures (Saftić, Vianello, & Žinić, 2015).
Chemoselective Reactions
- This compound is used in chemoselective reactions to produce compounds with antimicrobial properties. This is critical in the development of new pharmaceuticals (Baiazitov, Du, Lee, Hwang, Almstead, & Moon, 2013).
Fluorescent Probe Development
- The compound is instrumental in the development of new fluorescent probes. The fluorescent properties of pyrazolo[1,5-a]pyrimidines, synthesized from this compound, are being explored for potential applications in this field (Wu, Li, Liu, Wang, Yang, & Chen, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Pyrimidines, including Pyrimidine-5-sulfonyl chloride, continue to attract interest due to their various chemical and biological applications . Future research may focus on developing new synthetic routes for pyrimidines, exploring their potential biological activities, and designing novel pyrimidine analogs with enhanced activities .
Eigenschaften
IUPAC Name |
pyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRZIAHMTDZRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



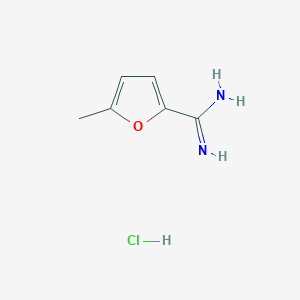

![N-[(3-iodophenyl)methyl]cyclopropanamine](/img/structure/B3158162.png)
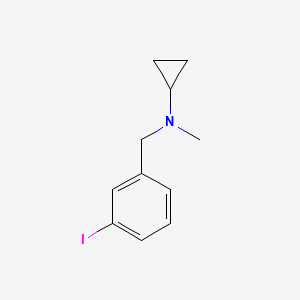
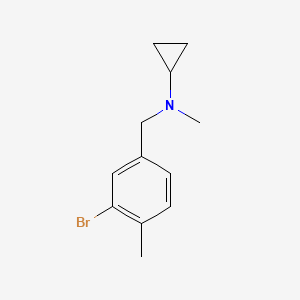
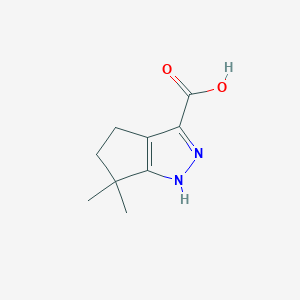

![N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide](/img/structure/B3158202.png)
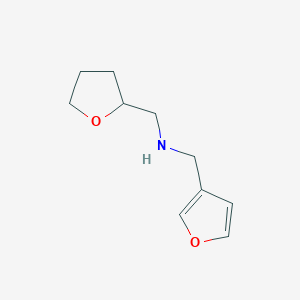
![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)
